3-(Furan-3-yl)prop-2-ynoic acid
Description
Contextualization within Furan (B31954) and Alkyne Carboxylic Acid Chemistry
To appreciate the synthetic potential of 3-(Furan-3-yl)prop-2-ynoic acid, it is essential to first understand the roles of its constituent parts: the furan ring system and the propiolic acid moiety.
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.comwikipedia.org This structure is a cornerstone in organic synthesis for several reasons. Furans are prevalent in a wide array of natural products and serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers. numberanalytics.comresearchgate.net
The aromaticity of furan is derived from the delocalization of six π-electrons, which satisfies Hückel's rule. numberanalytics.com However, its resonance energy is considerably lower than that of benzene, rendering the furan ring more reactive. numberanalytics.comwikipedia.org This heightened reactivity makes it susceptible to various transformations, including electrophilic substitution, cycloaddition reactions like the Diels-Alder reaction, oxidation, and reduction. wikipedia.orgnumberanalytics.comresearchgate.net Chemists exploit this reactivity, using the furan ring as a versatile synthon. For instance, oxidation of furans can yield valuable 1,4-dicarbonyl compounds, while the Achmatowicz reaction converts furfuryl alcohols into dihydropyranones, which are key intermediates in the synthesis of complex natural products. wikipedia.orgresearchgate.net
Propiolic acid (prop-2-ynoic acid) and its derivatives are characterized by a carboxylic acid group attached directly to an acetylene (B1199291) functionality. This structure makes them highly valuable and versatile precursors in organic synthesis. The triple bond in these compounds is considered "activated" due to the electron-withdrawing effect of the adjacent carboxyl group.
This activation renders the alkyne susceptible to various nucleophilic addition reactions, such as the base-catalyzed oxa-Michael addition. acs.orgacs.org This reactivity allows for the construction of more complex molecules under mild conditions. Furthermore, propiolic acid derivatives can be used to introduce the propionic acid side chain, a structural motif found in various biologically active compounds and pharmaceuticals. nih.govrsc.org The esterification of the carboxylic acid with alcohols or the reaction of the alkyne with other functional groups provides a pathway to a diverse range of chemical structures. researchgate.net
Distinctive Molecular Architecture of this compound
The specific arrangement of atoms in this compound—particularly the attachment point on the furan ring and the presence of a triple bond—distinguishes it from its isomers and analogues, conferring unique chemical properties and reactivity.
The constitutional isomer, 3-(Furan-2-yl)prop-2-ynoic acid, differs only in the point of attachment to the furan ring. This seemingly minor change from the 3-position to the 2-position has significant implications for the molecule's electronic properties and reactivity. The 2-position (alpha to the oxygen heteroatom) is more electron-rich and typically more reactive in electrophilic substitution reactions compared to the 3-position (beta to the oxygen). wikipedia.org
Conversely, reactions involving deprotonation (lithiation) of the furan ring show different regioselectivity. The C-2 lithiation of 3-substituted furans can be challenging and may result in a mixture of products, underscoring the distinct reactivity of the two positions. scholaris.ca This inherent difference means that the synthetic routes to the 2-yl and 3-yl isomers are distinct, and their subsequent chemical behavior in reactions will vary.
| Property | This compound | 3-(Furan-2-yl)prop-2-ynoic acid |
|---|---|---|
| Structure | Furan ring substituted at the C3 position | Furan ring substituted at the C2 position |
| CAS Number | 54345-10-7 sigmaaldrich.com | 4582-65-4 chemicalbook.com |
| Melting Point | 130-133 °C sigmaaldrich.com | Not available in provided sources |
| Reactivity Note | Substitution at the less electronically activated C3 position. | Substitution at the more electronically activated C2 position. wikipedia.org |
The unsaturated analogue of the title compound is 3-(Furan-3-yl)prop-2-enoic acid, which contains a carbon-carbon double bond (alkene) instead of a triple bond (alkyne). This difference in the degree of unsaturation leads to fundamental distinctions in molecular geometry and chemical reactivity.
The alkyne group in this compound imposes a linear geometry on the prop-2-ynoic acid chain. In contrast, the alkene in the prop-2-enoic acid analogue has a trigonal planar geometry. The triple bond is more electron-deficient than the double bond and possesses two π-bonds, allowing for a richer spectrum of reactions. For example, the alkyne can be selectively hydrogenated to the corresponding alkene or fully reduced to the alkane. The chemistry of furan-substituted propenoic acids often involves reactions at the double bond, such as hydroarylation. mdpi.comresearchgate.net The distinct electronic nature and geometry of the alkyne in this compound make it a unique precursor for different synthetic targets compared to its alkene counterpart.
| Feature | This compound | (2E)-3-(Furan-3-yl)prop-2-enoic acid |
|---|---|---|
| Unsaturated Linker | Alkyne (Triple Bond) | Alkene (Double Bond) |
| Molecular Formula | C₇H₄O₃ sigmaaldrich.com | C₇H₆O₃ nih.gov |
| Geometry of Linker | Linear (sp hybridization) | Trigonal Planar (sp² hybridization) |
| Reactivity Highlight | Susceptible to nucleophilic additions, cycloadditions, and partial/full hydrogenation. | Undergoes typical alkene reactions such as electrophilic addition and hydroarylation. mdpi.comresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C7H4O3 |
|---|---|
Molecular Weight |
136.10 g/mol |
IUPAC Name |
3-(furan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H4O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9) |
InChI Key |
VKAUDHHUOZHGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C#CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 3 Furan 3 Yl Prop 2 Ynoic Acid
Reactivity Profile of the Alkynyl Moiety
The alkynyl group, being a region of high electron density, is a primary site for various addition and cyclization reactions. Its conjugation with the furan (B31954) ring further modulates its reactivity, opening avenues for complex molecular constructions.
Cycloaddition Reactions Involving the Triple Bond
The carbon-carbon triple bond of 3-(Furan-3-yl)prop-2-ynoic acid and its derivatives can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The furan ring can act as a diene, although its aromatic character makes it less reactive than non-aromatic dienes. nih.govmdpi.comrsc.org The reactivity in these [4+2] cycloadditions is sensitive to the electronic nature of both the furan and the dienophile. nih.gov
A significant advancement in this area is the asymmetric Diels-Alder reaction between furans and propiolates. elsevierpure.com In a study focused on achieving stereocontrol, a propiolate equipped with an Evans' auxiliary and a sulfonyl group was reacted with furan in the presence of an aluminum Lewis acid catalyst. This approach afforded the 7-oxabicyclo[2.2.1]heptadiene skeleton with high diastereoselectivity. The stereochemical outcome is rationalized by the chelation of the Lewis acid to the carbonyl groups of the auxiliary and the oxygen atom of the furan. elsevierpure.com While this specific study did not use this compound itself, it establishes a key precedent for the controlled cycloaddition of 3-furyl alkyne systems.
The general viability of furan derivatives in Diels-Alder reactions has been explored, with studies showing that even electron-poor furans, such as those with formyl groups, can undergo these cycloadditions, particularly in aqueous media. rsc.org Research on 3-furoic acid has shown it to be a more reactive diene than its 2-furoic counterpart in reactions with maleimides. nih.gov This suggests that the 3-substituted furan system in the title compound is amenable to participating as the diene component.
Furthermore, the triple bond can engage in 1,3-dipolar cycloadditions with various 1,3-dipoles like azides, nitrones, and carbonyl ylides, providing a direct route to five-membered heterocyclic systems. wikipedia.orgnih.govmdpi.com These reactions are a cornerstone in the synthesis of complex molecules for medicinal and biological applications. wikipedia.org
Alkyne-Furan Conjugation in Advanced Transformations
The conjugation between the furan ring and the alkyne is pivotal for a range of advanced, often metal-catalyzed, transformations. Gold(I) catalysts, in particular, have proven to be exceptionally effective at activating the alkyne moiety for intramolecular cyclizations. acs.orgmdpi.comacs.org
Gold(I)-catalyzed intramolecular cycloisomerization of furan-yne systems provides efficient access to various polycyclic aromatic structures. acs.org For instance, gold-catalyzed cyclizations of alkynol derivatives are a powerful tool for constructing oxygen-containing heterocycles, which are common motifs in natural products. mdpi.com The reaction is believed to proceed through the π-activation of the alkyne by the gold(I) catalyst, which facilitates the nucleophilic attack by the furan ring or another appended nucleophile. These cyclizations can lead to the regiodefined assembly of multisubstituted protected 1-naphthols and other complex scaffolds under mild conditions. acs.org
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group in this compound can undergo typical transformations such as esterification and amidation. However, a more advanced and synthetically powerful reaction is the decarboxylative cross-coupling. This class of reactions allows for the formation of new carbon-carbon or carbon-heteroatom bonds by replacing the carboxylate group. wikipedia.orgrsc.org
Decarboxylative cross-coupling reactions often employ transition metal catalysts, such as palladium or copper, and are advantageous as they use readily available carboxylic acids and are often more tolerant of various functional groups compared to traditional cross-coupling methods using organometallic reagents. wikipedia.orgrsc.orgnih.gov For alkynyl carboxylic acids, this reaction provides a direct route to unsymmetrical diarylalkynes or other substituted alkynes. bohrium.com The reaction typically involves the formation of a metal-alkynyl intermediate after decarboxylation, which then participates in the cross-coupling cycle. Recent advancements have even enabled these couplings using metallaphotoredox catalysis under mild conditions. nih.gov
Electrophilic Aromatic Substitution on the Furan Ring System
The furan ring is an electron-rich heterocycle and generally undergoes electrophilic aromatic substitution more readily than benzene. pearson.comchemicalbook.com The preferred sites of substitution in an unsubstituted furan are the C2 and C5 positions, as the cationic intermediate (sigma complex) formed upon electrophilic attack at these positions is better stabilized by resonance. chemicalbook.comquora.com
In the case of this compound, the situation is more complex due to the presence of the substituent at the C3 position. The prop-2-ynoic acid group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. matanginicollege.ac.in When an electron-withdrawing group is at the C3 position of a furan ring, it directs incoming electrophiles primarily to the C5 position. matanginicollege.ac.in The C2 position is also a possibility, but the deactivating effect of the C3 substituent is felt more strongly at the adjacent C2 and C4 positions. Therefore, electrophilic substitution reactions such as halogenation or nitration on this compound are predicted to occur selectively at the C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product |
| Br₂/Dioxane | 3-(5-Bromo-furan-3-yl)prop-2-ynoic acid |
| HNO₃/Ac₂O | 3-(5-Nitro-furan-3-yl)prop-2-ynoic acid |
| SO₃/Pyridine (B92270) | 3-(5-Sulfo-furan-3-yl)prop-2-ynoic acid |
Acid-Catalyzed Transformations and Electrophilic Activation
The interaction of this compound with strong acids can lead to profound changes in its reactivity, primarily through the protonation of the furan ring and/or the carbonyl oxygen.
Reactivity in Brønsted Superacidic Environments
In the presence of Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), both the furan ring and the carboxylic acid can be protonated, leading to highly reactive electrophilic species. nih.govmdpi.com Although direct studies on this compound in superacids are not prevalent, extensive research on the analogous compound, 3-(furan-2-yl)propenoic acid, provides a strong basis for predicting its behavior. nih.govmdpi.comresearchgate.net
Studies have shown that 3-(furan-2-yl)propenoic acids and their esters react with arenes in neat TfOH to afford products of hydroarylation. nih.govmdpi.com NMR and DFT studies indicate that the reactive species in these transformations are O,C-diprotonated forms of the starting acid. nih.govmdpi.com The initial protonation occurs at the carbonyl oxygen, followed by a second protonation on the furan ring or the double bond, generating a highly electrophilic dication. This superelectrophilic species can then be attacked by an arene in a Friedel-Crafts-type reaction.
By analogy, this compound in a superacidic medium is expected to form similar dicationic intermediates. These carbocations would be highly reactive electrophiles, capable of participating in reactions with various nucleophiles. uomustansiriyah.edu.iqnih.gov The formation of such carbocations is a key principle in superacid chemistry, allowing for the transformation of otherwise unreactive organic molecules. khanacademy.org
Transformations Mediated by Lewis Acid Catalysis
There is currently no available scientific literature detailing the transformations of this compound specifically mediated by Lewis acid catalysis. While Lewis acids are commonly employed to activate unsaturated systems for various organic transformations, wikipedia.org dedicated studies on their application to this compound have not been reported in the searched scientific databases.
Characterization of Reactive Intermediates, including Diprotonated Species
Consistent with the lack of research on its Lewis acid-mediated transformations, there is no information available regarding the characterization of reactive intermediates of this compound. The study of diprotonated species, which are often key electrophilic intermediates in superacid-catalyzed reactions of related furan derivatives, mdpi.comnih.gov has not been extended to this specific compound. Therefore, no data tables or detailed research findings on this topic can be provided.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a precise structural assignment can be made.
Proton (¹H) NMR for Structural Assignments
The ¹H NMR spectrum of 3-(Furan-3-yl)prop-2-ynoic acid is expected to exhibit distinct signals corresponding to the furan (B31954) ring protons and the carboxylic acid proton. The furan ring protons, due to their different electronic environments, will appear as separate resonances. The proton at the C2 position of the furan ring is anticipated to be the most deshielded, followed by the C5 and C4 protons. The carboxylic acid proton will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Furan H2 | ~8.1 | Singlet/Doublet of Doublets | deshielded due to proximity to oxygen and substitution. |
| Furan H5 | ~7.4 | Singlet/Doublet of Doublets | Typical furan proton resonance. |
| Furan H4 | ~6.7 | Singlet/Doublet of Doublets | Shielded relative to other furan protons. |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at the downfield end of the spectrum (typically 150-185 ppm). The acetylenic carbons will have characteristic shifts in the range of 70-90 ppm. The furan carbons will also show distinct resonances, with the oxygen-bearing carbons (C2 and C5) appearing at higher chemical shifts than the other furan carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-C OOH) | 155-170 | The most deshielded carbon. |
| Furan C2 | ~145 | Attached to oxygen. |
| Furan C5 | ~140 | Attached to oxygen. |
| Furan C3 | ~115 | Point of attachment to the propargyl group. |
| Furan C4 | ~110 | |
| Acetylenic C (α to COOH) | 80-90 | |
| Acetylenic C (β to COOH) | 70-80 |
Application of Two-Dimensional NMR Techniques (e.g., HSQC)
While one-dimensional NMR provides significant information, two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning proton and carbon signals. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the furan protons to their corresponding carbon atoms, confirming their assignments. The absence of a cross-peak for the quaternary carbons (the carboxylic acid carbon, the acetylenic carbons, and C3 of the furan ring) would further solidify their identification. No experimental HSQC data for this specific compound is currently available in public databases.
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretch of the carboxylic acid will present as a strong, sharp peak around 1700 cm⁻¹. The C≡C triple bond of the alkyne will give rise to a weaker absorption in the 2100-2260 cm⁻¹ region. The furan ring will also have characteristic C-H and C=C stretching vibrations.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680-1720 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100-2260 | Weak to Medium |
| Furan | C-H Stretch | ~3100 | Medium |
| Furan | C=C Stretch | 1500-1600 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For a compound like this compound, GC-MS analysis would provide critical information on its purity and molecular structure.
Given the carboxylic acid functional group, the compound has relatively low volatility and may be thermally labile. Therefore, a derivatization step, such as esterification (e.g., methylation to form methyl 3-(furan-3-yl)prop-2-ynoate), is typically required before injection into the GC system. This process increases the compound's volatility and thermal stability, preventing decomposition in the injector and column.
Once the derivatized analyte is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound, along with a characteristic fragmentation pattern. This pattern provides a structural fingerprint, with expected fragments arising from the loss of the ester group, cleavage of the furan ring, and other characteristic bond breakages. The analysis of these fragments allows for definitive structural confirmation. GC-MS is a well-established method for the analysis of various furan derivatives, such as furan fatty acids found in food samples. nih.gov
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Description |
|---|---|
| Derivatization Agent | Diazomethane or TMS (Trimethylsilyl) |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Expected Fragments | Molecular ion (M+), loss of -COOCH3, furan ring fragments |
Fast Atom Bombardment Mass Spectrometry (FAB+)
Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry used for analyzing non-volatile, thermally unstable, and polar compounds. creative-proteomics.com This method is particularly well-suited for the direct analysis of this compound without the need for prior derivatization.
In a typical FAB-MS experiment, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA). wikipedia.orgumd.edu This mixture is then bombarded by a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). creative-proteomics.comwikipedia.org The impact energy causes the desorption and ionization of the analyte molecules from the matrix. As a soft ionization method, FAB typically results in minimal fragmentation, producing a spectrum dominated by quasi-molecular ions. wikipedia.org
For this compound (molecular weight 136.10 g/mol ), analysis in positive ion mode (FAB+) would be expected to yield a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 137.1. bldpharm.comsigmaaldrich.com Depending on the presence of salts in the sample or matrix, sodium adducts [M+Na]⁺ or potassium adducts [M+K]⁺ may also be observed. umd.edu The high sensitivity and ability to analyze polar compounds make FAB-MS a valuable tool for accurately determining the molecular weight of this and similar molecules. creative-proteomics.comnih.gov
Table 2: Expected Ions in FAB+ Mass Spectrum of this compound
| Ion Species | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₅O₃]⁺ | 137.1 | Protonated molecular ion |
| [M+Na]⁺ | [C₇H₄O₃Na]⁺ | 159.1 | Sodium adduct |
| [M+K]⁺ | [C₇H₄O₃K]⁺ | 175.2 | Potassium adduct |
Advanced Chromatographic Methods for Purity and Separation
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of organic compounds like this compound. It allows for the separation, identification, and quantification of components in a mixture. cabidigitallibrary.org A stability-indicating HPLC assay is a common application for ensuring the purity of pharmaceutical and chemical compounds. researchgate.net
For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This method utilizes a non-polar stationary phase, typically a C18 (ODS) column, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. cabidigitallibrary.orgresearchgate.net
To ensure sharp, symmetrical peaks and reproducible retention times for the acidic analyte, the mobile phase is typically acidified with a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA). cabidigitallibrary.org This suppresses the ionization of the carboxylic acid group, allowing it to be retained more effectively on the non-polar column. Detection is commonly achieved using a UV detector set at a wavelength corresponding to the analyte's maximum absorbance. This method can be used for both analytical purposes (assessing purity) and scaled up for preparative separations to isolate the pure compound.
Table 3: Typical RP-HPLC Conditions for this compound Analysis
| Parameter | Description |
|---|---|
| Column | C18 (ODS), e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C cabidigitallibrary.org |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet/Visible (UV/Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores (light-absorbing groups).
The structure of this compound contains several chromophores: the furan ring and the propynoic acid moiety. These groups are conjugated, meaning their π-electron systems are connected. This extended conjugation includes the furan ring, the carbon-carbon triple bond (alkyne), and the carbonyl group (C=O) of the carboxylic acid.
This conjugated system is expected to give rise to intense π → π* electronic transitions. Simple furan absorbs around 200-220 nm. However, the extended conjugation in this compound will cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorbance (λmax) compared to the individual, unconjugated chromophores. The resulting λmax would be expected to fall in the mid-to-upper UV range, providing a distinct spectral signature for the compound.
Table 4: Chromophores and Expected Electronic Transitions for this compound
| Chromophore System | Electronic Transition | Expected Wavelength Region |
|---|---|---|
| Furan Ring | π → π* | ~200-220 nm (modified by conjugation) |
| Conjugated Alkyne-Carboxyl | π → π* | > 220 nm |
| Carbonyl Group (C=O) | n → π* | Longer wavelength, lower intensity |
| Entire Conjugated System | π → π* | Expected λmax > 230 nm |
Computational Chemistry and Theoretical Investigations of 3 Furan 3 Yl Prop 2 Ynoic Acid
Electronic Structure and Reactivity Modeling
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 3-(furan-3-yl)prop-2-ynoic acid. Through theoretical modeling, it is possible to predict its electronic structure, reactivity, and the intimate details of its chemical transformations.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of chemical systems. It has been effectively applied to understand the reaction mechanisms of furan-containing compounds, particularly in the presence of strong acids. researchgate.netnih.gov For instance, in related molecules like 3-(furan-2-yl)propenoic acids, DFT studies combined with NMR analysis have shown that in Brønsted superacids such as triflic acid (TfOH), the reaction proceeds through O,C-diprotonated intermediates. nih.govmdpi.com These studies suggest that such protonated forms are the key reactive electrophilic species in transformations like hydroarylation. mdpi.comresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rroij.com For related furan (B31954) and thiophene (B33073) derivatives, DFT calculations at the B3LYP level of theory have been used to determine these energies. rroij.com The energy gap can also provide insights into intramolecular charge transfer processes within the molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.367 |
| ELUMO | -2.705 |
| Energy Gap (ΔE) | 3.662 |
Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps, generated through computational methods, visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tsijournals.com
Global reactivity descriptors, such as the global electrophilicity index (ω), provide a quantitative measure of a molecule's electrophilic character. researchgate.net This index is calculated from the HOMO and LUMO energies. ajchem-a.com DFT calculations on protonated intermediates of similar furan-based acids have shown that dicationic species possess high electrophilicity index values, confirming their role as potent electrophiles. mdpi.com Interestingly, the analysis of charge distribution in these intermediates can sometimes be counterintuitive. For example, a key reactive carbon atom might bear only a small positive charge, but its significant contribution to the LUMO indicates high reactivity due to orbital factors rather than purely electrostatic ones. mdpi.comresearchgate.net
| Species | Charge on C³ (e) | Contribution of C³ to LUMO (%) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Dication Intermediate (Ba) | +0.02 | ~27-30 | 5.2 |
| Dication Intermediate (Bg) | +0.02 | ~27-30 | 5.3 |
Molecular Orbital (MO) theory provides the theoretical framework for understanding the electronic structure and reactivity of molecules like this compound. The frontier orbitals, HOMO and LUMO, are at the forefront of this analysis. ajchem-a.com The HOMO is typically the site of electrophilic attack, as it is where the most available electrons reside. Conversely, the LUMO represents the most accessible empty orbital, making it the site for nucleophilic attack. ajchem-a.com
Geometrical and Conformational Analysis
The three-dimensional structure of a molecule, defined by its bond lengths, bond angles, and dihedral angles, is fundamental to its physical and chemical properties. Computational methods are extensively used to determine the optimized geometry of molecules, providing a static, low-energy snapshot of their structure.
DFT calculations are a reliable method for optimizing the geometry of molecules and predicting their structural parameters. For furan and thiophene-containing chalcone (B49325) derivatives, which share structural similarities with this compound, geometrical parameters have been calculated using the B3LYP method with various basis sets. rroij.com These calculations provide detailed information on the bond lengths of carbon-carbon, carbon-oxygen, and carbon-hydrogen bonds, as well as the bond angles that define the molecule's shape. rroij.comtsijournals.com For example, the C-H bond lengths are typically found to be slightly larger in DFT calculations compared to experimental values. rroij.com The bond angles within the furan ring and involving the propenone linker indicate interactions between adjacent atoms and can reveal steric strain or electronic effects. rroij.com
Below is a representative table of theoretically determined geometrical parameters for a structurally related molecule, illustrating the type of data obtained from such calculations.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C=C | ~1.34 Å |
| Bond Length | C-C (ring) | ~1.37 - 1.43 Å |
| Bond Length | C-O (ring) | ~1.36 Å |
| Bond Angle | C-C-C | ~120° - 131° |
| Bond Angle | C-O-C (ring) | ~106° |
Optimization of Molecular Geometries in Ground and Excited States
The optimization of molecular geometry is a fundamental computational step that predicts the most stable three-dimensional arrangement of atoms in a molecule. This is typically achieved using methods like Density Functional Theory (DFT), which has been shown to provide reliable results for molecular structures, energies, and vibrational frequencies with reasonable computational resources. globalresearchonline.net For furan derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(2d,2p), are used to determine the optimized geometries in both the ground and excited states. mdpi.com
In a study on related 3-(furan-2-yl)propenoic acid derivatives, DFT calculations were performed to optimize the molecular geometries. mdpi.com The process involves finding the minimum energy conformation on the potential energy surface. The optimized structures are confirmed as true minima by ensuring there are no imaginary frequencies in the calculated Hessian matrix. mdpi.com Such calculations are crucial for understanding the molecule's reactivity and spectroscopic properties. For instance, the calculated bond lengths and angles can be compared with experimental data if available, providing a measure of the accuracy of the computational method. epstem.net
Furthermore, investigating the geometry in excited states is essential for understanding the photophysical properties of the molecule, such as its absorption and emission characteristics. Time-dependent DFT (TD-DFT) is a common method for obtaining electronic absorption spectra and, by extension, information about excited state geometries. globalresearchonline.net
Thermodynamic Property Predictions: Enthalpy and Entropy Calculations
Computational methods can predict key thermodynamic properties like enthalpy (H) and entropy (S), which are vital for understanding the stability and reactivity of a compound. The Hessian matrix, calculated during frequency analysis after geometry optimization, is used to estimate these thermodynamic parameters. mdpi.com
While specific thermodynamic predictions for this compound are not readily found, experimental and computational studies on similar compounds like furan-2-carboxylic acid and 3-(2-furyl)-2-propenoic acid provide a framework for such investigations. researchgate.net For these compounds, standard molar enthalpies of combustion, formation, fusion, and sublimation have been determined experimentally. researchgate.net These experimental values can then be used to validate and refine computational models. Additive calculation schemes based on group contributions are also employed to estimate standard enthalpies of vaporization and formation in the gas phase. researchgate.net
A study on 2-thiophene carboxylic acid thiourea (B124793) derivatives demonstrated the use of DFT to obtain thermodynamic properties. mdpi.com The calculated values for enthalpy and entropy can help in predicting the spontaneity of reactions and the stability of the compound under different conditions.
Below is an illustrative table of the type of thermodynamic data that can be obtained through computational studies, based on findings for related furan derivatives.
| Property | Predicted Value (Illustrative) | Unit |
| Enthalpy of Formation (gas) | Data not available | kJ/mol |
| Entropy (gas) | Data not available | J/(mol·K) |
| Gibbs Free Energy of Formation (gas) | Data not available | kJ/mol |
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure, polymorphism, and material properties.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on properties like dnorm, which indicates the nature and strength of intermolecular contacts. Red spots on the dnorm surface highlight close contacts, often corresponding to hydrogen bonds. nih.gov
Although a Hirshfeld surface analysis for this compound is not available due to the lack of its published crystal structure, the methodology has been applied to numerous organic compounds, including those with carboxylic acid and furan functionalities, providing deep insights into their supramolecular chemistry. nih.govnih.gov
To further quantify the forces driving crystal packing, three-dimensional interaction energy calculations can be performed. This involves calculating the energy of interaction between a central molecule and its neighbors in the crystal lattice. These calculations can be carried out using computational chemistry software and provide a detailed understanding of the energetic contributions of different types of interactions, such as electrostatic, dispersion, and repulsion forces.
The analysis of interaction energies helps in identifying the key interactions responsible for the stability of the crystal structure. For instance, strong hydrogen bonds will have significant negative interaction energies, indicating a strong attractive force. This information is complementary to Hirshfeld surface analysis and provides a more quantitative picture of the crystal packing.
Solvent Effects on Electronic and Photophysical Properties
The surrounding solvent can significantly influence the electronic and photophysical properties of a molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent on the molecule's properties. mdpi.com In the PCM model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.
Studies on furan derivatives have shown that solvents can alter their electronic absorption spectra. globalresearchonline.net For example, the UV spectra of furan and its derivatives in a solvent like ethanol (B145695) show shifts in the absorption peaks compared to the gas phase, indicating a change in the energy of the electronic transitions. globalresearchonline.net The type of electronic transition, such as a π→π* transition, can also be identified through these calculations. globalresearchonline.net
Quantum chemical calculations on the Diels-Alder reaction of furan with maleic anhydride (B1165640) demonstrated that the inclusion of solvent effects can change the predicted kinetic preference from the endo-isomer in the gas phase to the exo-isomer in acetonitrile (B52724). chemrxiv.org This highlights the critical role of the solvent environment in chemical reactions and the importance of including solvent effects in theoretical investigations.
The following table illustrates the kind of data that can be generated from studying solvent effects on the electronic properties of a molecule.
| Solvent | λmax (nm) (Illustrative) | Transition Type (Illustrative) |
| Gas Phase | Data not available | π→π |
| Ethanol | Data not available | π→π |
| Acetonitrile | Data not available | π→π* |
Synthesis and Functionalization of Advanced Derivatives of 3 Furan 3 Yl Prop 2 Ynoic Acid
Strategic Functionalization of the Furan (B31954) Ring
The furan ring within 3-(furan-3-yl)prop-2-ynoic acid is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions on the furan ring available for substitution are C2, C4, and C5. The directing effect of the C3-alkynyl substituent, which is electron-withdrawing, generally deactivates the ring towards electrophilic attack. However, substitution is still possible under appropriate conditions, with the C2 and C5 positions being the most probable sites for reaction due to electronic activation from the furan's oxygen atom.
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce new functional groups. For instance, bromination could potentially introduce a bromine atom at the C2 or C5 position, which can then serve as a handle for further cross-coupling reactions to introduce aryl, alkyl, or other functional groups.
While specific studies on the functionalization of this compound are limited, the principles of furan chemistry suggest that direct lithiation or metalation at the C2 position, followed by quenching with an electrophile, presents a viable strategy for regioselective functionalization. This approach circumvents the deactivating effect of the propynoic acid side chain.
Table 1: Potential Electrophilic Substitution Reactions on the Furan Ring
| Reaction Type | Reagent | Potential Product (Major Isomer) |
| Bromination | N-Bromosuccinimide (NBS) | 3-(2-Bromo-furan-3-yl)prop-2-ynoic acid |
| Nitration | Nitric acid / Acetic anhydride (B1165640) | 3-(2-Nitro-furan-3-yl)prop-2-ynoic acid |
| Acylation | Acetyl chloride / Lewis Acid (e.g., SnCl₄) | 3-(2-Acetyl-furan-3-yl)prop-2-ynoic acid |
Chemical Modifications of the Propynoic Acid Moiety
The propynoic acid moiety offers two primary sites for chemical modification: the carboxylic acid group and the carbon-carbon triple bond.
The carboxylic acid can be readily converted into a variety of derivatives. Esterification, through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents, yields the corresponding esters. Amide formation can be achieved by activating the carboxylic acid (e.g., with a carbodiimide) and reacting it with a primary or secondary amine. These modifications are fundamental for creating libraries of compounds with diverse properties.
The alkyne functionality is a versatile handle for a wide range of transformations. For example, it can undergo hydration reactions catalyzed by mercury or gold salts to yield a β-keto acid, which may subsequently decarboxylate. The triple bond can also participate in various addition reactions, such as hydrohalogenation or the addition of thiols. Furthermore, it is a key component in powerful carbon-carbon bond-forming reactions like the Sonogashira, Heck, and Glaser couplings, allowing for the extension of the carbon skeleton.
Table 2: Representative Modifications of the Propynoic Acid Moiety
| Functional Group | Reaction Type | Reagents | Product Class |
| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl 3-(furan-3-yl)prop-2-ynoate |
| Carboxylic Acid | Amidation | Benzylamine, EDC, HOBt | N-Benzyl-3-(furan-3-yl)prop-2-ynamide |
| Alkyne | Hydration | H₂O, H₂SO₄, HgSO₄ | 3-(Furan-3-yl)-3-oxopropanoic acid |
| Alkyne | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI | 3-(Furan-3-yl)-5-phenylpenta-2,4-diynoic acid |
| Alkyne | Reduction | H₂, Lindlar's catalyst | (Z)-3-(Furan-3-yl)acrylic acid |
Cyclization Reactions for the Formation of Complex Heterocyclic Systems
The combination of the furan ring and the propynoic acid moiety in a single molecule provides a powerful platform for the synthesis of complex fused and spirocyclic heterocyclic systems. Intramolecular reactions can be designed to construct new rings by engaging one or both of these functionalities.
For instance, intramolecular hydroarylation or related cycloisomerization reactions, often catalyzed by transition metals like gold, platinum, or palladium, could lead to the formation of furo-annulated systems. Depending on the reaction conditions and the point of attack on the furan ring, different ring sizes and substitution patterns can be achieved.
Furthermore, the propynoic acid derivative can act as a dienophile or a dipolarophile in intermolecular cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to complex polycyclic structures. Similarly, 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides would yield five-membered heterocyclic rings like triazoles or isoxazoles, respectively.
While specific examples starting from this compound are not extensively documented, the reactivity patterns of similar compounds suggest a rich potential for such transformations. For instance, the synthesis of oxepenes has been reported from reactions involving furan-3-carbaldehyde, a precursor to the title compound. csic.es
Asymmetric Synthesis of Chiral Derivatives
The development of chiral derivatives from the achiral this compound is a key objective for applications in medicinal chemistry and materials science. Asymmetric synthesis can introduce chirality into the molecule in several ways.
One approach involves the asymmetric reduction of the alkyne to a chiral alkene or alkane using a chiral catalyst or reagent. For example, catalytic hydrogenation with a chiral rhodium or ruthenium complex could potentially yield an enantiomerically enriched 3-(furan-3-yl)propanoic acid.
Another strategy is to perform an asymmetric addition reaction across the triple bond. For instance, a chiral catalyst could control the stereochemistry of a Michael addition to an ester derivative of the acid, leading to a chiral product. The asymmetric synthesis of functionalized isoxazolines from furan derivatives has been demonstrated, showcasing a potential pathway for creating chiral heterocycles. acs.org
Although specific protocols for the asymmetric synthesis of chiral derivatives of this compound are not well-established, the general principles of asymmetric catalysis offer numerous plausible routes to explore. The synthesis of chiral dopants from 2-phenylpropanoic acid derivatives highlights the importance of creating chiral molecules from similar structural motifs. researchgate.net
Applications in Advanced Materials Science and Chemical Technologies
Incorporation into Polymer Systems, Emphasizing π-Conjugation
The incorporation of furan (B31954) units into polymer backbones is a subject of ongoing research, particularly for the development of π-conjugated systems. These materials are of interest due to the electronic properties of the furan ring, which can contribute to conductivity and other desirable characteristics in polymers. In principle, the alkyne group of 3-(Furan-3-yl)prop-2-ynoic acid could participate in polymerization reactions, such as Sonogashira coupling, to form polymers with extended π-conjugation. vulcanchem.com
However, a detailed review of published studies indicates a lack of specific research on the use of this compound as a monomer for the synthesis of such polymers. While the broader class of furan-containing polymers has been investigated for their tunable electronic properties, there are no available data or research findings on the specific polymerization of this compound or the properties of the resulting polymers.
Table 1: Potential Polymerization Strategies for this compound (Hypothetical)
| Polymerization Method | Reactive Groups | Potential Polymer Structure |
| Sonogashira Coupling | Alkyne, (requires a halogenated co-monomer) | Alternating furan-alkyne copolymers |
| Ring-Opening Polymerization | Carboxylic acid (after conversion to a lactone) | Polyesters with pendant furan groups |
| Addition Polymerization | Alkyne (under specific catalytic conditions) | Poly(alkyne)s with furan and carboxylic acid side chains |
Note: This table is hypothetical and based on the known reactivity of the functional groups present in the molecule. No specific research has been found to validate these pathways for this compound.
Integration into Optoelectronic Materials, including Photovoltaic Devices
Furan-containing compounds are being explored for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electron-rich nature of the furan ring can be advantageous in these contexts. Theoretically, this compound could be a building block for materials used in these technologies.
Despite this theoretical potential, there is a notable absence of published research detailing the integration of this compound into optoelectronic materials or its use in the fabrication of photovoltaic devices. Consequently, there are no research findings or data tables available to present on its performance in these applications.
Utilization as a Building Block for Novel Functional Materials
The unique combination of a furan ring, an alkyne, and a carboxylic acid in this compound makes it a potentially versatile building block for the synthesis of more complex functional materials. The carboxylic acid can be used for esterification or amidation reactions, while the alkyne can participate in cycloadditions and other transformations.
While there is general interest in the use of furan derivatives for creating novel materials, specific examples of functional materials synthesized from this compound are not reported in the scientific literature. Research on related compounds, such as those derived from furfural (B47365), is more common. mdpi.com The development of novel materials from this compound remains an area for future exploration.
Exploration in Catalytic Processes, such as Asymmetric Catalysis
Furan-containing molecules can act as ligands for metal catalysts, and their derivatives have been used in various catalytic processes, including asymmetric synthesis. The oxygen atom in the furan ring and the carboxylic acid group of this compound could potentially coordinate to a metal center, suggesting its possible use as a ligand.
A review of the literature, however, does not yield any studies where this compound or its derivatives are employed in catalytic processes, including asymmetric catalysis. While the catalytic dehydration of related compounds like 3-hydroxypropionic acid is known, similar studies on this specific furan derivative are not available. nih.gov
Emerging Research Directions and Future Perspectives
Application of In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis of complex molecules like 3-(furan-3-yl)prop-2-ynoic acid and its derivatives, real-time monitoring of reaction progress is crucial. In situ spectroscopic techniques are invaluable tools in this regard, providing detailed mechanistic insights and allowing for precise control over reaction parameters.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to track the consumption of reactants and the formation of intermediates and products directly within the reaction vessel. For example, NMR studies have been instrumental in understanding the reactive species in superelectrophilic activation reactions, confirming the formation of O,C-diprotonated forms of furan (B31954) acids and esters as the reactive electrophilic species. nih.govmdpi.com This level of detail is essential for optimizing reaction conditions to maximize yield and selectivity.
The application of these techniques enables chemists to build a comprehensive kinetic and mechanistic understanding of the synthetic transformations. This knowledge is not only vital for process optimization and scale-up but also for the rational design of new and improved synthetic routes.
Advanced Computational Modeling for Predictive Chemical Synthesis and Materials Design
In parallel with experimental work, advanced computational modeling has emerged as a powerful tool for predicting the outcomes of chemical reactions and for designing new materials with desired properties. Density Functional Theory (DFT) calculations, for instance, are increasingly used to study reaction mechanisms and to predict the reactivity of different chemical species.
In the context of furan chemistry, DFT studies have been used to investigate the electrophilic properties of intermediates in superelectrophilic activation reactions. mdpi.com These calculations can help to explain the observed reactivity and regioselectivity of these transformations. By providing a theoretical framework to understand experimental observations, computational modeling can guide the development of new synthetic strategies.
Beyond predicting reaction outcomes, computational tools are also being used to design novel furan-based materials. By simulating the electronic and structural properties of hypothetical molecules, researchers can identify promising candidates for applications in areas such as organic electronics and polymer science before undertaking laborious and resource-intensive experimental synthesis. numberanalytics.com This predictive capability significantly accelerates the discovery and development of new functional materials.
Broadening the Scope of Materials Science Applications beyond Current Discoveries
The unique chemical structure of the furan ring makes it a valuable component in a wide range of materials. numberanalytics.com While furan derivatives have already found applications in polymers, resins, and pharmaceuticals, ongoing research seeks to expand their utility into new and exciting areas of materials science. numberanalytics.comscispace.com
Furan-containing conjugated polymers are being explored for their potential in organic electronics. numberanalytics.com The electron-rich nature of the furan ring can be leveraged to create materials with interesting photophysical and electronic properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Furthermore, the ability to functionalize the furan ring allows for the fine-tuning of material properties. For example, the introduction of specific side chains can influence the solubility, processability, and self-assembly behavior of furan-based polymers. This versatility opens up possibilities for creating a diverse array of materials with tailored characteristics for specific applications, ranging from sustainable dyes to advanced composites. numberanalytics.comijsrst.com The continued exploration of the synthesis and properties of compounds like this compound and its derivatives will undoubtedly lead to the discovery of new materials with transformative potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
